N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
Description
N1-(4-Ethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide bridge linking two distinct substituents: a 4-ethylphenyl group and a 2-(furan-2-yl)ethyl moiety. The furan-containing ethyl chain introduces a heterocyclic aromatic system, which may confer unique electronic and steric interactions in biological systems.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-12-5-7-13(8-6-12)18-16(20)15(19)17-10-9-14-4-3-11-21-14/h3-8,11H,2,9-10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZVSFBPDMVOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Aryl Group Variations : Halogenated (Cl, Br, F) or alkoxy-substituted (methoxy, ethoxy) aryl groups are common. The 4-ethylphenyl group in the target compound is less polar than methoxy or halogenated analogs, which may reduce aqueous solubility but improve membrane permeability .
- Heterocyclic Moieties: The 2-(furan-2-yl)ethyl group distinguishes the target compound from pyridyl- or isoindolinone-containing analogs. Furan’s electron-rich nature may alter metabolic pathways compared to pyridine-based derivatives, which are often more resistant to oxidative degradation .
Yield Comparisons :
- The target compound’s synthesis would likely mirror N1-(3-Ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) , which achieved an 83% yield due to the electron-donating ethoxy group stabilizing intermediates .
- In contrast, N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) had a 23% yield, attributed to steric hindrance from the cyano group .
Toxicological and Regulatory Profiles
- Safety Margins: S336 and analogs exhibit high NOELs (100 mg/kg bw/day in rats) with safety margins >500 million due to rapid hydrolysis into non-toxic metabolites. The furan group in the target compound may raise concerns about reactive metabolite formation, necessitating specific CYP inhibition assays .
- Metabolism: Oxalamides with pyridyl or methoxy groups (e.g., S336) are metabolized via esterase-mediated hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
